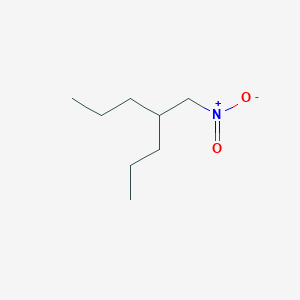

1-Nitro-2-propylpentane

Description

Historical Context of Nitroalkane Synthesis and Reactivity

The chemistry of nitro compounds dates back to the 19th century, with significant developments occurring alongside the growth of organic chemistry as a whole. researchgate.net A pivotal moment in nitroalkane chemistry was the discovery of the Henry reaction (also known as the nitroaldol reaction) by Louis Henry in 1895. wikipedia.orgresearchgate.net This reaction, which forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, highlighted the utility of the acidic α-protons of primary and secondary nitroalkanes. wikipedia.orgresearchgate.net Another cornerstone is the Nef reaction, discovered independently by J. U. Nef in 1894 and M. I. Konovalov in 1893, which allows for the conversion of nitroalkanes into ketones or aldehydes, further expanding their synthetic potential. organic-chemistry.orgwikipedia.orgslideshare.net Early studies also explored the reduction of the nitro group to an amine, a transformation that remains of fundamental importance today. wikipedia.org

Fundamental Significance of Branched Nitroalkanes in Organic Synthesis

Branched nitroalkanes, such as 1-Nitro-2-propylpentane, are particularly significant in organic synthesis. The nitro group is a powerful electron-withdrawing group, which acidifies the α-carbon protons, enabling the formation of nitronate anions that can act as nucleophiles in various C-C bond-forming reactions. nist.govscielo.br This reactivity is central to their role as versatile synthetic intermediates. nist.gov

The true versatility of nitroalkanes, including branched variants, lies in the multitude of transformations the nitro group can undergo. It can be:

Reduced to a primary amine, providing access to valuable amino compounds. wikipedia.orgrsc.org

Converted to a carbonyl group via the Nef reaction. organic-chemistry.org

Eliminated to form alkenes. wikipedia.org

Utilized in cycloaddition reactions. organic-chemistry.org

This wide range of possible transformations makes nitroalkanes, including sterically hindered tertiary nitroalkanes, valuable precursors for the synthesis of pharmaceuticals, natural products, and other complex organic molecules. researchgate.netrsc.orgchemistryviews.org The presence of branching, as in this compound, introduces steric bulk that can influence reaction selectivity and provides a route to molecules with quaternary carbon centers. rsc.orgnih.gov

Research Landscape and Emerging Trends in this compound Studies

Direct research specifically focused on this compound is limited in publicly accessible literature. A unique identifier for this compound exists in chemical databases, confirming its recognition as a distinct chemical entity. nih.gov However, the broader research landscape for branched and tertiary nitroalkanes is vibrant and evolving. Current trends focus on developing new catalytic methods for their synthesis and transformation. nih.govacs.org

Emerging areas of research include:

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry during the synthesis of branched nitroalkanes is a major focus, as this allows for the creation of enantioenriched molecules, which are crucial in medicinal chemistry. wikipedia.orgacs.org

Photoredox Catalysis: New methods employing photoredox and nickel dual catalysis are enabling previously challenging alkylations of secondary and sterically hindered nitroalkanes to form tertiary nitro compounds under mild conditions. nih.gov

Enzymatic Catalysis: Biocatalysis, using engineered enzymes, is being explored for the C-alkylation of nitroalkanes, offering a sustainable and highly selective route to chiral tertiary nitroalkanes. chemistryviews.orgchemicalbook.com

While these studies may not name this compound explicitly, the methodologies developed are directly applicable to its synthesis and derivatization.

Scope and Objectives of Academic Research on this compound

The primary academic interest in a compound like this compound lies in its role as a model for sterically hindered tertiary nitroalkanes. Research objectives involving this or similar compounds would likely include:

Developing and optimizing synthetic routes to overcome the steric hindrance associated with its formation. studfile.net

Investigating the influence of its bulky structure on the outcomes of classical transformations like the Nef reaction and nitro group reduction. organic-chemistry.orgnih.gov

Exploring its utility as a building block for creating complex molecules, particularly those containing a neopentyl-like quaternary carbon center adjacent to a nitrogen atom. rsc.org

Using it as a substrate in novel catalytic systems to test the limits of their efficiency and functional group tolerance. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

4-(nitromethyl)heptane |

InChI |

InChI=1S/C8H17NO2/c1-3-5-8(6-4-2)7-9(10)11/h8H,3-7H2,1-2H3 |

InChI Key |

OBVBWBUKQBMQSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis of 1 Nitro 2 Propylpentane

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of this compound points to two primary bond disconnections, both relying on the formation of a carbon-carbon bond at the quaternary center.

Disconnection 1 (C-C bond adjacent to the nitro group): This leads to a nitromethane (B149229) anion (or equivalent) and a ketone, specifically 3-heptanone. This disconnection points directly to the Henry (nitroaldol) reaction as a primary synthetic strategy.

Disconnection 2 (C-C bond of one of the propyl groups): This would involve the alkylation of a secondary nitroalkane, such as 4-nitroheptane. This approach is historically challenging due to competing O-alkylation but has become more feasible with modern catalytic methods. nih.gov

Classical and Contemporary Synthetic Methodologies

The most direct and classical approach for synthesizing this compound is the Henry reaction between nitromethane and 3-heptanone. wikipedia.orgresearchgate.net This reaction involves the base-catalyzed addition of the nitromethane anion to the carbonyl carbon of the ketone. wikipedia.org

The reaction proceeds in two main steps:

Deprotonation of nitromethane by a base to form the nucleophilic nitronate anion.

Nucleophilic attack of the nitronate on the electrophilic carbonyl carbon of 3-heptanone, followed by protonation to yield the β-nitro alcohol, 1-(1-hydroxy-1-propylbutyl)nitromethane.

However, the Henry reaction with sterically hindered ketones can be challenging and may require specific catalysts or conditions to proceed efficiently. studfile.net The initial β-nitro alcohol product would then need to be converted to this compound, which would involve reduction of the hydroxyl group, a non-trivial transformation. A more direct, albeit less common, variant would be the direct alkylation of a nitronate with a suitable electrophile at the 2-position of the pentane (B18724) chain, though this is synthetically complex.

The Michael addition is another fundamental C-C bond-forming reaction. While not a direct route from simple precursors to this compound itself, it is a key method for creating more complex branched nitroalkanes. allrounder.airesearchgate.net For instance, a related structure could be synthesized by the conjugate addition of a nitroalkane to an α,β-unsaturated ketone. The development of organocatalytic methods has enabled the asymmetric Michael addition of branched nitroalkanes to acceptors, yielding optically active tertiary nitro compounds. acs.org

Modern synthetic chemistry offers advanced methods for creating sterically hindered nitroalkanes. A recently developed photoredox-nickel dual catalysis system has proven effective for the C-alkylation of secondary nitroalkanes with alkyl iodides to generate tertiary nitroalkanes. nih.gov This method could theoretically be applied to synthesize this compound by alkylating 4-nitroheptane, overcoming the traditional challenge of O-alkylation. nih.gov Additionally, enzymatic methods using engineered "ene"-reductases are emerging as powerful tools for the stereoselective synthesis of tertiary nitroalkanes. chemistryviews.org

Reaction Mechanisms and Transformations of 1 Nitro 2 Propylpentane and Analogous Nitroalkanes

Detailed Mechanistic Investigations of Key Nitroalkane Reactions

The nitronate anion generated from 1-nitro-2-propylpentane or analogous compounds is a potent nucleophile that participates in several fundamental carbon-carbon bond-forming reactions.

The Henry Reaction, also known as the nitroaldol reaction, is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. numberanalytics.comorganic-chemistry.orgwikipedia.org This reaction is a cornerstone of organic synthesis for creating β-nitroalcohols. numberanalytics.com The mechanism proceeds through three reversible steps: wikipedia.org

Deprotonation: A base removes the acidic α-proton from the nitroalkane (e.g., this compound) to generate the corresponding nucleophilic nitronate anion. wikipedia.orgnumberanalytics.com

Nucleophilic Attack: The carbon atom of the nitronate attacks the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.comnumberanalytics.com This step forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.

Protonation: The β-nitro alkoxide is protonated by the conjugate acid of the base used in the first step (or by a solvent molecule), yielding the final β-nitroalcohol product. youtube.comwikipedia.org

The reversibility of the reaction requires careful control of conditions, as the products can undergo elimination of water to form nitroalkenes, particularly if excess base is used or acidic protons are available on the carbon bearing the nitro group. organic-chemistry.org

The Michael addition is a conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.org Nitronates derived from compounds like this compound are excellent nucleophiles (Michael donors) for this reaction. masterorganicchemistry.com

The general mechanism involves three key steps: wikipedia.orgmasterorganicchemistry.com

Enolate/Nitronate Formation: A base deprotonates the nitroalkane, forming the resonance-stabilized nitronate anion. wikipedia.org

Conjugate Addition: The nucleophilic nitronate attacks the β-carbon of the Michael acceptor. masterorganicchemistry.com This is the key C-C bond-forming step and is driven by favorable orbital interactions. The attack breaks the C=C π-bond and forms a new enolate intermediate. wikipedia.org

Protonation: The newly formed enolate is protonated by the solvent or the conjugate acid of the base, yielding the final 1,5-dinitrile, nitro-ketone, or related adduct. masterorganicchemistry.com

Nitroalkenes themselves can act as Michael acceptors, making the reaction highly versatile for building complex molecular frameworks. acs.org

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine. nih.govwikipedia.org This reaction is a powerful tool for synthesizing β-nitroamines, which are valuable precursors to 1,2-diamines and other important nitrogen-containing compounds. nih.govwikipedia.org

The core mechanism is as follows:

Nitronate Formation: As in the previous reactions, a base is used to deprotonate the nitroalkane to form the active nitronate nucleophile.

Nucleophilic Addition to Imine: The nitronate anion attacks the electrophilic carbon of the imine C=N double bond. wikipedia.orgcore.ac.uk The imine can be pre-formed or generated in situ from an aldehyde and an amine. core.ac.uk

Formation of β-Nitroamine: The resulting intermediate is protonated to give the final β-nitroamine product. nih.gov

This reaction creates a new C-C bond and can generate up to two new stereocenters, making stereoselective variants particularly important in synthesis. nih.gov The electrophilicity of the imine, often enhanced by using electron-withdrawing groups on the nitrogen atom, is a key factor in the reaction's success. nih.gov

Synthetic Utility of Nitro Group Transformations

The diverse reactivity of the nitro group allows for its use in a wide array of synthetic transformations, making nitroalkanes like this compound valuable intermediates in the construction of complex organic molecules. nih.govudel.edu These transformations include reductions to various nitrogen-containing functional groups, conversion to carbonyl compounds, and elimination reactions to form nitroalkenes.

Reductive Functional Group Interconversions of the Nitro Group

The reduction of the nitro group is a fundamental transformation that can lead to several important functional groups, including amines, hydroxylamines, and oximes. nih.gov

The reduction of nitroalkanes to primary amines is a cornerstone transformation in organic synthesis. frontiersin.org For this compound, this conversion yields 2-propyl-1-pentanamine. A variety of reducing agents can accomplish this, with catalytic hydrogenation being a common and efficient method. organic-chemistry.org Catalysts for this transformation often employ noble metals, but significant research has focused on developing more economical and environmentally friendly non-noble metal catalysts. nih.govnih.gov

The chemoselectivity of the reduction is a critical aspect, especially in complex molecules with multiple reducible functional groups. nih.gov Modern catalytic systems, including those based on iron, cobalt, and samarium, have demonstrated high chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functionalities like ketones, esters, and nitriles. organic-chemistry.orgnih.govlongdom.org For instance, iron-based catalysts have been shown to selectively reduce nitro groups over a range of other reactive groups. nih.gov

Table 1: Examples of Reagents for Chemoselective Reduction of Nitroalkanes to Amines

| Reagent/Catalyst System | Key Features |

| H₂, Pd/C | Classic and efficient method for catalytic hydrogenation. |

| Fe/HCl or Fe/NH₄Cl | A traditional and cost-effective method for nitro group reduction. |

| SmI₂ | A mild and selective reducing agent. |

| Fe₃O₄-MWCNTs@PEI-Ag | A magnetically recoverable nanocomposite catalyst for chemoselective reduction in aqueous media. nih.gov |

| Iron(III) catalyst with silane | Offers high chemoselectivity for nitro groups over other reactive functionalities. nih.gov |

Partial reduction of nitroalkanes can lead to the formation of N-substituted hydroxylamines. This transformation requires careful control of reaction conditions to avoid over-reduction to the corresponding amine. Specific reagents, such as bakers' yeast, have been utilized for the chemoselective reduction of aromatic nitro compounds to arylhydroxylamines, suggesting potential applicability to aliphatic nitro compounds under controlled enzymatic conditions. rsc.org

Oximes can be formed from primary or secondary nitroalkanes through various methods. One common route involves the reaction of a carbonyl compound with hydroxylamine. numberanalytics.comwikipedia.orgchemtube3d.com However, oximes can also be generated from nitroalkanes under specific reductive conditions. For example, some reductive methods developed for the Nef reaction can lead to oximes as the primary product, which can then be hydrolyzed to the corresponding carbonyl compound if desired. organic-chemistry.org The transformation of nitroalkanes to oximes can also be achieved using visible-light photoredox catalysis with specific photocatalysts and additives. rsc.org

Catalytic reductive amination is a powerful one-pot method for the synthesis of secondary and tertiary amines. nih.govfrontiersin.org In this process, a nitroalkane, such as this compound, serves as a precursor to the primary amine. The in situ generated amine then reacts with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent to form a more substituted amine. rsc.orgrsc.orgresearchgate.net This approach is highly efficient from a green chemistry perspective as it combines multiple synthetic steps into a single operation. nih.gov

This methodology has seen significant advancements with the development of highly selective non-noble metal-based catalysts. nih.gov The reaction proceeds through the initial reduction of the nitro compound to the primary amine, followed by condensation with the carbonyl compound to form an imine or enamine intermediate, which is then reduced to the final amine product. frontiersin.org

Nef Reaction: Conversion of Nitroalkanes to Carbonyl Compounds

The Nef reaction is a classic and synthetically important transformation that converts a primary or secondary nitroalkane into the corresponding aldehyde or ketone. slideshare.netwikipedia.orgchemistry-reaction.com For this compound, a primary nitroalkane, the Nef reaction would yield 2-propylpentanal.

The reaction is typically carried out by first forming the nitronate salt of the nitroalkane using a base. This nitronate salt is then hydrolyzed under acidic conditions (pH < 1) to produce the carbonyl compound and nitrous oxide. organic-chemistry.orgwikipedia.org The mechanism involves the protonation of the nitronate to form a nitronic acid, which is then further protonated and attacked by water. wikipedia.orgchemistry-reaction.com It is crucial to use strongly acidic conditions for the hydrolysis step to prevent the formation of side products like oximes. organic-chemistry.org

Over the years, numerous modifications to the original Nef reaction have been developed to improve yields and expand its applicability. slideshare.net These include oxidative and reductive methods. For example, visible-light photoredox catalysis has been employed for a mild, one-pot Nef-like reaction to convert nitroalkanes to aldehydes and ketones. rsc.org

Elimination Reactions: Generation of Nitroalkenes from Nitroalkanes

Elimination reactions of nitroalkanes provide a route to synthetically useful nitroalkenes. These reactions typically involve the removal of a hydrogen atom from the α-carbon and the nitro group from the β-carbon, although in the case of this compound, the elimination would involve a hydrogen from the carbon adjacent to the nitro-bearing carbon. A common strategy for this transformation is the dehydration of β-nitro alcohols, which are readily prepared via the Henry (nitro-aldol) reaction. scispace.com

For a compound like this compound, a direct elimination to form a nitroalkene would require the presence of a leaving group on the adjacent carbon. A more general approach for generating nitroalkenes involves the elimination of a β-hydroxy group from a nitro alcohol. For instance, the reaction of an aldehyde with a nitroalkane (Henry reaction) produces a β-nitro alcohol, which can then be dehydrated to a nitroalkene.

Alternatively, methods have been developed for the direct conversion of nitroalkanes to nitroalkenes. One such method involves a two-step process where a bromonitro alcohol intermediate is formed and subsequently undergoes a samarium-promoted elimination to yield the (E)-nitroalkene with high stereoselectivity. organic-chemistry.org Elimination reactions, in general, can proceed through different mechanisms, such as E1 or E2, depending on the substrate and reaction conditions. masterorganicchemistry.comlibguides.comdalalinstitute.com The Zaitsev rule often governs the regioselectivity of the elimination, favoring the formation of the more substituted alkene. masterorganicchemistry.com

Radical Reactions of Nitroalkanes: Initiation and Propagation Mechanisms

The conversion of nitroalkanes, such as this compound, into other functional groups often proceeds through radical intermediates. The generation of an alkyl radical via the cleavage of the carbon-nitrogen (C-NO₂) bond is a key transformation. These reactions typically operate via a radical chain mechanism, which consists of three distinct phases: initiation, propagation, and termination. chemistrysteps.commasterorganicchemistry.comsavemyexams.com

Initiation: The initiation phase is the initial step where a radical species is generated, typically by homolytic cleavage of a weak bond, often facilitated by heat, light (photolysis), or a chemical radical initiator. chemistrysteps.commasterorganicchemistry.com In the context of nitroalkanes, direct C-NO₂ bond homolysis requires significant energy. Therefore, indirect methods are more common.

One classic method involves the use of tributyltin hydride (Bu₃SnH) in the presence of an initiator like azobisisobutyronitrile (AIBN). researchgate.netlibretexts.org Upon heating, AIBN decomposes to form radicals, which then abstract a hydrogen atom from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•). This tin radical is the key species that initiates the chain reaction with the nitroalkane. libretexts.org

More recent and less toxic methods have been developed. For instance, organocatalytic systems using 9-fluorenol as a single-electron transfer (SET) catalyst can reduce nitroalkanes to promote C-NO₂ bond cleavage and form alkyl radicals. sorbonne-universite.frthieme-connect.com This process is initiated by the deprotonation of 9-fluorenol, which then acts as an electron donor. sorbonne-universite.fr Photocatalytic methods also offer a powerful route for generating alkyl radicals from nitroalkanes through a reductive denitration process, avoiding harsh reagents. chemrxiv.org

Propagation: Once an initiating radical is formed, the propagation phase begins. This is a series of repeating steps that form the product and regenerate a radical to continue the chain. chemistrysteps.comsavemyexams.com In the case of denitration using tributyltin hydride, the propagation cycle involves two main steps:

The tributyltin radical attacks the nitroalkane. However, studies suggest the reaction does not proceed via a simple anion radical like in Sᵣₙ1 reactions, but rather through the formation of a (tributylstannyloxy)nitroxyl radical, which then undergoes β-scission to release the alkyl radical (R•) and tributyltin nitrite. researchgate.net

The newly formed alkyl radical (e.g., the 2-propylpentyl-1-yl radical from this compound) abstracts a hydrogen atom from a molecule of tributyltin hydride, yielding the final alkane product and regenerating the tributyltin radical (Bu₃Sn•). researchgate.netlibretexts.org This new tin radical can then start another cycle.

These generated alkyl radicals can participate in various subsequent transformations, such as Giese additions to electron-deficient alkenes, before the hydrogen abstraction step. sorbonne-universite.fr

Table 1: Selected Methods for Radical Initiation from Nitroalkanes

| Initiation Method | Reagents/Conditions | Mechanism of Radical Generation | Reference |

|---|---|---|---|

| Tin-Based | Tributyltin hydride (Bu₃SnH), AIBN, Heat | AIBN decomposes to initiating radicals, which generate Bu₃Sn•. The tin radical reacts with the nitroalkane. | researchgate.net |

| Organocatalytic | 9-Fluorenol, K₃PO₄, Heat | 9-Fluorenol acts as a single-electron transfer (SET) catalyst to reduce the nitroalkane, causing C-NO₂ bond cleavage. | sorbonne-universite.frthieme-connect.com |

| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complex), Light, Reductant | Photocatalyst absorbs light and, in its excited state, facilitates single-electron reduction of the nitroalkane to a radical anion, which fragments. | chemrxiv.org |

| Triethylborane-Induced | Triethylborane (Et₃B), Air (O₂) | Oxygen acts as a radical initiator with Et₃B to generate ethyl radicals, which then react with other precursors (e.g., alkyl iodides) to generate the desired radical for reaction with nitro compounds. | organic-chemistry.org |

Chemo- and Regioselectivity in Reactions of Branched Nitroalkanes

Selectivity is a critical concept in the reactions of complex molecules like this compound, which is a primary nitroalkane with significant branching at the C-2 position. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity describes the preference for reaction at one specific site within a molecule. masterorganicchemistry.com

For a branched nitroalkane, the primary point of reactivity in radical denitration is the C-NO₂ bond, and these reactions can be highly chemoselective. For instance, reductive denitration using tributyltin hydride is known to selectively remove the nitro group while leaving other reducible functional groups, such as esters or ketones, unaffected. researchgate.net

The structure of the branched nitroalkane heavily influences the regioselectivity of subsequent reactions of the generated alkyl radical. In the case of this compound, radical generation occurs at a primary carbon. However, the steric bulk imposed by the adjacent 2-propylpentyl group is a significant factor. Steric hindrance can dictate the feasibility and outcome of bond formation. For example, in radical addition reactions (Giese addition), the bulky radical derived from this compound would preferentially add to the less substituted carbon of an activated alkene to minimize steric clash.

Modern catalytic systems have been developed to exert precise control over selectivity. Iridium-catalyzed allylic alkylation provides a compelling example of high regioselectivity. In these reactions, nitronates derived from α,α-disubstituted nitroalkanes react with branched allylic acetates. Despite the potential for forming linear or branched products, these systems can deliver the branched product with complete regioselectivity, even when creating sterically congested tertiary-quaternary C-C bonds. nih.gov This high selectivity is attributed to the specific electronic and steric properties of the catalyst-substrate complex. nih.gov While this compound is a primary nitroalkane and forms a nitronate with two α-hydrogens, its behavior in such catalyzed reactions would be contrasted with tertiary nitroalkanes that form α,α-disubstituted nitronates. The steric environment around the nucleophilic center remains a key determinant of the reaction pathway.

Table 2: Regioselectivity in Iridium-Catalyzed Allylation of Nitroalkanes

| Nitroalkane Type | Allylic Electrophile | Observed Regioselectivity | Key Finding | Reference |

|---|---|---|---|---|

| α,α-disubstituted (tertiary) | Racemic branched alkyl-substituted allylic acetates | Complete branched selectivity | The catalyst system overcomes steric hindrance to form congested tertiary-quaternary C-C bonds. | nih.gov |

| α-monosubstituted (secondary) | (1-nitroethyl)benzene | High yield but low diastereomeric ratio | Control of stereochemistry is more challenging with α-protons present. | nih.gov |

| General Observation | Allylic acetates with α- or β-branched alkyl groups | Low conversion | Significant steric hindrance on the electrophile can impede the reaction. | nih.gov |

Computational and Theoretical Studies of 1 Nitro 2 Propylpentane and Nitroalkane Reactivity

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations are instrumental in determining the three-dimensional structure of molecules and their energetic properties with high accuracy. rsdjournal.org These methods, by solving the Schrödinger equation or its approximations, provide a foundational understanding of molecular behavior.

Density Functional Theory (DFT) Applications in Predicting Molecular Conformations

Density Functional Theory (DFT) has become a primary tool for predicting the molecular structures and conformations of organic molecules, including nitroalkanes. mdpi.com DFT methods, which calculate the electron density of a system to determine its energy, offer a balance between computational cost and accuracy. mdpi.com For a molecule like 1-nitro-2-propylpentane, with its flexible alkyl chains, multiple low-energy conformations, or rotamers, can exist.

Table 1: Predicted Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (O-N-C1-C2) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | +60° | 1.2 |

| Gauche 2 | -60° | 1.2 |

| Eclipsed | 0° | 4.5 |

Note: This table is illustrative and based on general principles of conformational analysis for alkanes and nitroalkanes. Actual values would require specific DFT calculations for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to a reaction. rsc.org For nitroalkanes, several key reactions have been studied computationally.

One of the most significant reactions of nitroalkanes is the deprotonation of the α-carbon, which is acidic due to the strong electron-withdrawing nature of the nitro group. wikipedia.org Computational studies on the proton transfer from nitroalkanes to a base have been performed to understand the "nitroalkane anomaly," where the rates of proton transfer are slower than expected based on equilibrium acidities. sc.eduarkat-usa.org These studies often employ DFT or higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) to calculate the structures and energies of the reactants, transition state, and the resulting nitronate anion. sc.eduarkat-usa.org The transition state for this process involves the partial breaking of the C-H bond and partial formation of the O-H bond with the base, with a significant redistribution of charge. sc.edupnas.org

The Nef reaction, which converts a primary or secondary nitroalkane into a ketone or aldehyde, is another important transformation. Computational studies have explored the mechanism, which involves the formation of a nitronate intermediate followed by acid-catalyzed hydrolysis. rsc.org DFT calculations can model the various proposed intermediates and transition states in this multi-step reaction. rsc.org

Furthermore, the thermal decomposition of nitroalkanes has been investigated theoretically. researchgate.net These studies often reveal competing initial steps, such as C-NO₂ bond homolysis, nitro-nitrite isomerization, and concerted elimination of HONO. researchgate.net DFT calculations can determine the activation barriers for each of these pathways, predicting the most likely decomposition route under different conditions.

Spectroscopic Property Prediction through Theoretical Methods

Theoretical methods are not only used to predict structures and energies but also to simulate various types of spectra, which can be invaluable for the identification and characterization of compounds. q-chem.com For this compound, the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly useful.

IR spectra are predicted by calculating the vibrational frequencies of a molecule. q-chem.com After optimizing the geometry of this compound using a method like DFT, a frequency calculation can be performed. This yields a set of vibrational modes and their corresponding frequencies and intensities. The most prominent peaks in the IR spectrum of a nitroalkane are the asymmetric and symmetric stretches of the NO₂ group, which are typically very strong due to the large change in dipole moment during these vibrations. spectroscopyonline.com Theoretical calculations can predict the precise wavenumbers for these and other vibrations, such as C-H and C-N stretches, and various bending modes. acs.org

NMR chemical shifts can also be calculated using quantum chemical methods, most commonly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). q-chem.comnih.gov For this compound, these calculations would predict the chemical shifts for the various non-equivalent protons and carbons in the propyl and pentyl chains, as well as the carbon atom attached to the nitro group. The accuracy of these predictions is often sufficient to aid in the assignment of experimental spectra. nih.govschrodinger.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Value |

| IR: Asymmetric NO₂ Stretch | ~1550 cm⁻¹ |

| IR: Symmetric NO₂ Stretch | ~1370 cm⁻¹ |

| ¹³C NMR: C-NO₂ | ~85-95 ppm |

| ¹H NMR: CH-NO₂ | ~4.0-4.5 ppm |

Note: This table is illustrative and based on typical spectroscopic values for nitroalkanes. spectroscopyonline.comnih.gov Precise values would require specific quantum chemical calculations.

In Silico Analysis of Molecular Interactions and Reactivity Descriptors

In silico analysis, which refers to computational studies, can provide a wealth of information about the electronic structure of a molecule, which in turn governs its reactivity and interactions. mdpi.com For this compound and nitroalkanes in general, several reactivity descriptors derived from quantum chemical calculations are particularly insightful. ucsb.edu

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. ucsb.edu The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ucsb.edu For nitroalkanes, the strong electron-withdrawing nitro group significantly lowers the energy of the LUMO, making them susceptible to attack by nucleophiles. mdpi.com

Molecular Electrostatic Potential (MEP) surfaces are another valuable tool. An MEP surface maps the electrostatic potential onto the electron density surface of a molecule, visually indicating regions of positive and negative potential. researchgate.net For a nitroalkane, the MEP would show a region of high positive potential around the α-protons, consistent with their acidity, and a region of negative potential around the oxygen atoms of the nitro group, which are sites for electrophilic attack.

Reactivity indices, such as Fukui functions, can be calculated to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net These indices quantify the change in electron density at a particular atom upon the addition or removal of an electron. For a nitronate anion, the Fukui functions would indicate that the negative charge is delocalized over the carbon and the oxygen atoms of the nitro group, explaining its ambident nucleophilic character. researchgate.net

Table 3: Calculated Reactivity Descriptors for Nitromethane (B149229) (as a proxy for nitroalkanes)

| Descriptor | Calculated Value (Illustrative) |

| HOMO Energy | -11.5 eV |

| LUMO Energy | -0.5 eV |

| Dipole Moment | ~3.5 D |

Note: This table presents illustrative values for nitromethane, a simple nitroalkane, to represent the general electronic properties of this class of compounds. researchgate.netpku.edu.cn Values for this compound would differ due to the presence of the alkyl chains.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of this compound, offering insights into its atomic-level structure, functional groups, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

In ¹H NMR spectroscopy, the chemical environment of each proton dictates its resonance frequency (chemical shift, δ), providing key structural information. The protons on the carbon atom bonded to the electron-withdrawing nitro group (α-protons) are expected to be the most deshielded, appearing at the lowest field (highest ppm value). Protons further away from the nitro group will appear at progressively higher fields. For this compound, the expected chemical shifts are influenced by the inductive effect of the nitro group. libretexts.org

| Proton Assignment | Expected Chemical Shift (ppm) |

| -CH₂NO₂ | 4.3 - 4.5 |

| -CH(CH₂CH₂CH₃)₂ | 2.0 - 2.5 |

| -CH₂CH₂CH₃ | 1.3 - 1.6 |

| -CH₃ | 0.8 - 1.0 |

| Note: These are estimated values based on analogous structures like 1-nitropropane (B105015) and general substituent effects. chemicalbook.com |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atom directly attached to the nitro group will be significantly downfield due to the strong electron-withdrawing nature of the NO₂ group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly effective for identifying the functional groups present in this compound, particularly the characteristic nitro group. up.ac.za

IR and Raman spectroscopy are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes. mt.com The nitro group (NO₂) has distinct vibrational modes that give rise to strong and easily identifiable peaks in the IR spectrum. spectroscopyonline.com

Asymmetric Stretch: A strong absorption band typically appears in the range of 1540-1560 cm⁻¹.

Symmetric Stretch: Another strong band is observed between 1370-1385 cm⁻¹.

Scissoring Vibration: A medium intensity peak can be found in the 835-890 cm⁻¹ region. spectroscopyonline.com

The C-H stretching and bending vibrations of the propyl and pentyl groups will also be present in the spectra, typically in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1540 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1370 - 1385 | Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (Alkyl) | 1350 - 1470 | Medium-Weak |

| NO₂ Scissoring | 835 - 890 | Medium |

| Data derived from general values for nitroalkanes. spectroscopyonline.comnist.gov |

While IR spectroscopy measures the change in dipole moment, Raman spectroscopy detects changes in polarizability, making them complementary techniques. up.ac.za For a non-symmetrical molecule like this compound, many vibrational modes will be active in both IR and Raman. up.ac.za

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For saturated nitroalkanes like this compound, the most prominent feature in the UV-Vis spectrum is a weak absorption band corresponding to the n→π* transition of the nitro group. masterorganicchemistry.com

This transition involves the excitation of a non-bonding electron (n) from one of the oxygen atoms of the nitro group to an anti-bonding π* orbital. This transition is formally forbidden, which accounts for its low intensity (ε < 100 L mol⁻¹ cm⁻¹). masterorganicchemistry.com

| Transition | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) |

| n→π* | ~270 - 280 | Weak (< 100 L mol⁻¹ cm⁻¹) |

| Data based on typical values for nitroalkanes. masterorganicchemistry.comiu.edu |

The position of the absorption maximum (λₘₐₓ) is relatively insensitive to the size of the alkyl group, so the spectrum of this compound is expected to be very similar to that of other simple nitroalkanes. iu.edu

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of this compound, especially in the context of mixture analysis and purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier method for the analysis of volatile and thermally stable compounds like this compound. epa.gov In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with a stationary phase in a capillary column. cdc.govosha.gov

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern (mass spectrum) serve as a molecular fingerprint, allowing for definitive identification. copernicus.org The retention time from the GC and the mass spectrum from the MS provide two independent points of confirmation.

Typical GC-MS parameters for the analysis of a compound like this compound would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms) and a temperature program that ramps from a low initial temperature to a higher final temperature to ensure good separation and peak shape. copernicus.orgscispec.co.th

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Deconvolution

For less volatile or thermally labile nitro compounds, or for analysis within complex matrices, liquid chromatography-mass spectrometry (LC-MS) is a more suitable technique. longdom.orgshimadzu.com In LC-MS, separation is achieved in the liquid phase, typically using a reversed-phase column like a C18. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. longdom.orgshimadzu.com

After separation, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). longdom.orglcms.cz These are "soft" ionization techniques that often result in a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻), which is useful for determining the molecular weight. longdom.org

LC-MS, particularly when used in tandem with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS), can provide exceptional selectivity and sensitivity for the analysis of this compound in complex environmental or biological samples. shimadzu.comnih.gov

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a common strategy to improve the analytical performance of compounds in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC). nih.govresearchgate.netnih.gov This process involves chemically modifying a compound to produce a new substance with properties more suitable for a specific analytical method. researchgate.net For many compounds, derivatization can increase volatility, improve thermal stability, and enhance detection. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation. nih.gov

However, a thorough search of scientific databases yields no specific studies on the chemical derivatization of this compound. While methods for other nitroalkanes exist, such as their conversion to other functional groups or the use of derivatizing agents to enhance their detection in biological fluids, these have not been applied to or reported for this compound. acs.orgnih.gov Without experimental data, it is not possible to detail specific reagents, reaction conditions, or the resulting improvements in analytical performance for this particular compound.

X-ray Crystallography for Absolute Configuration Determination (if applicable to derivatives)

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. tandfonline.com It is considered the definitive method for establishing the absolute configuration of chiral molecules. acs.org For this technique to be applicable, the compound of interest, or a suitable derivative, must first be crystallized. tandfonline.com

The application of X-ray crystallography to derivatives of this compound has not been reported in the scientific literature. While the technique has been used to study the structures of derivatives of other, simpler nitroalkanes, these studies are often in the context of their binding to proteins or as intermediates in complex reactions. nih.govresearchgate.net There are no published crystal structures of this compound or its simple chemical derivatives that would allow for the determination of its absolute configuration. The successful crystallization of a suitable derivative is a prerequisite for such analysis, and this crucial first step has not been documented for this compound. tandfonline.com

Conclusion

1-Nitro-2-propylpentane serves as an important conceptual model for the study of sterically hindered tertiary nitroalkanes. While specific research on this compound is sparse, its synthesis and reactivity can be understood through the well-established principles of nitroalkane chemistry. Its primary value lies in its potential as a synthetic intermediate, particularly for the construction of α-tertiary amines, which are of significant interest in medicinal chemistry and complex molecule synthesis. Future research, likely driven by advances in catalysis, will continue to unlock the synthetic potential of challenging yet valuable structures like this compound.

Synthetic Routes to this compound and Structurally Related Branched Nitroalkanes

The synthesis of branched nitroalkanes, such as this compound, presents unique challenges due to the potential for multiple isomers and the need for regioselective control. Various synthetic methodologies have been developed to introduce the nitro group into complex aliphatic frameworks. These strategies can be broadly categorized into direct nitration of alkanes, nucleophilic substitution reactions, and carbon-carbon bond formation involving nitroalkane precursors. This article explores these key synthetic approaches with a focus on their application to the preparation of branched nitroalkanes.

Q & A

Q. Methodological Guidance

- Extraction Optimization : Test SPE cartridges (C18 vs. hydrophilic-lipophilic balance) for recovery efficiency in water/soil matrices .

- Calibration Standards : Use isotope-labeled analogs (e.g., N-1-Nitro-2-propylpentane) to correct for matrix effects in GC-MS .

- Interlaboratory Validation : Share SOPs with collaborators to ensure reproducibility, documenting deviations in instrumentation or sample prep .

What are the best practices for integrating this compound into multi-step synthetic pathways (e.g., drug intermediates)?

Q. Advanced Methodological Focus

- Protecting Groups : Use temporary protecting groups (e.g., tert-butyloxycarbonyl) to prevent nitro-group interference during subsequent steps .

- Flow Chemistry : Implement continuous-flow reactors to enhance scalability and reduce hazardous intermediate accumulation .

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.